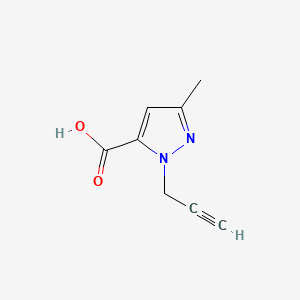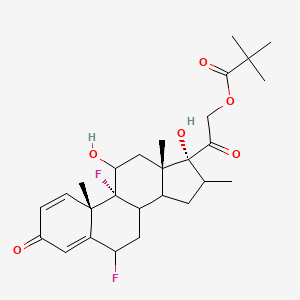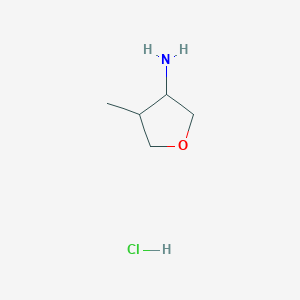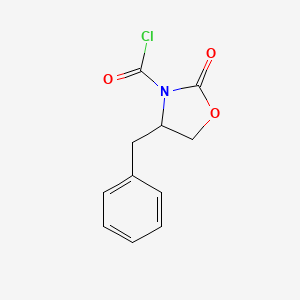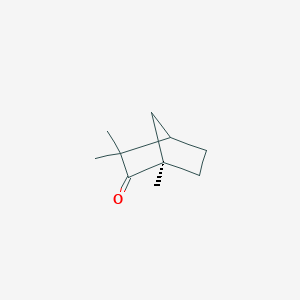![molecular formula C17H15BrIN3O2S B14797283 N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes bromine, iodine, and sulfur atoms, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes:
Preparation of 3-bromo-4-methylbenzoyl chloride: This can be achieved by reacting 3-bromo-4-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of hydrazide: The resulting 3-bromo-4-methylbenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Thiosemicarbazide formation: The hydrazide is further reacted with carbon disulfide in the presence of a base such as potassium hydroxide to form the thiosemicarbazide derivative.
Final coupling reaction: The thiosemicarbazide derivative is then coupled with 3-iodo-4-methylbenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization reactions: The presence of multiple functional groups allows for intramolecular cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Substitution reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with different halogen or functional group substitutions.
Oxidation and reduction reactions: Products include various oxidized or reduced forms of the original compound.
Cyclization reactions: Products include heterocyclic compounds with potential biological activity.
科学研究应用
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide has several applications in scientific research:
Medicinal chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer or infectious diseases.
Materials science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
作用机制
The mechanism of action of N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance its binding affinity and selectivity for certain molecular targets, while the thiosemicarbazide moiety may contribute to its reactivity and stability.
相似化合物的比较
Similar Compounds
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-methylbenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-4-chlorobenzamide
- N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}hexanamide
Uniqueness
N-{[2-(3-bromo-4-methylbenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methylbenzamide stands out due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the thiosemicarbazide moiety provides a unique scaffold for the development of new compounds with diverse applications.
属性
分子式 |
C17H15BrIN3O2S |
|---|---|
分子量 |
532.2 g/mol |
IUPAC 名称 |
N-[[(3-bromo-4-methylbenzoyl)amino]carbamothioyl]-3-iodo-4-methylbenzamide |
InChI |
InChI=1S/C17H15BrIN3O2S/c1-9-3-5-11(7-13(9)18)16(24)21-22-17(25)20-15(23)12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H,21,24)(H2,20,22,23,25) |
InChI 键 |
HYGUBGXOADLJSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)C(=O)NNC(=S)NC(=O)C2=CC(=C(C=C2)C)I)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-oxo-N-phenyl-4-[2-(phenylacetyl)hydrazinyl]butanamide](/img/structure/B14797204.png)
![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
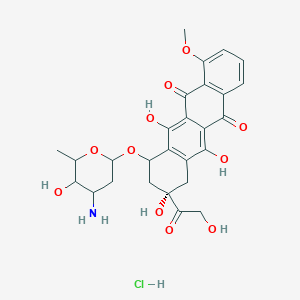


![(2E)-N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14797247.png)
